1-Methoxycarbonylamino-7-naphthol
Overview
Description
Synthesis Analysis
The synthesis of 1-Methoxycarbonylamino-7-naphthol involves heating 1,7-Cleve's acid with a mixture of sodium hydroxide and potassium hydroxide at high temperatures in the presence of nitrogen and a tar and coke retarding agent. This process yields 1-amino-7-naphthol, which is further reacted with methyl chloroformate to produce 1-Methoxycarbonylamino-7-naphthol as a dark grey powder (Yang Chuan-li, 2005).
Molecular Structure Analysis
The molecular structure of analogs to 1-Methoxycarbonylamino-7-naphthol, such as 4-methoxy-1-naphthol, showcases intermolecular O-H...O hydrogen bonds linking molecules into chains, reinforced by pi-pi stacking interactions. This structural arrangement emphasizes the importance of substituent positions on naphthalene moieties for molecular packing and interactions (B. Marciniak & E. Różycka-Sokołowska, 2009).
Chemical Reactions and Properties
1-Methoxycarbonylamino-7-naphthol undergoes various chemical reactions, highlighted by its precursor's involvement in synthesis processes that emphasize the role of the hydroxy group in directing regioselective C-H bond cleavage under rhodium catalysis. This facilitates the synthesis of complex polycyclic compounds, illustrating the compound's versatility in organic synthesis (Satoshi Mochida et al., 2010).
Physical Properties Analysis
While specific studies on the physical properties of 1-Methoxycarbonylamino-7-naphthol itself are scarce, the analysis of similar compounds provides insight into the effects of substituents on their physical behavior. For example, the crystal structure and non-covalent bonding interactions of related naphthol derivatives shed light on how structural modifications can impact melting points, solubility, and other physical properties (K. Ogata et al., 2017).
Chemical Properties Analysis
The electrochemical and oxidative properties of 1-Methoxycarbonylamino-7-naphthol's analogs demonstrate the compound's potential for forming polymers and other complex molecules. These studies highlight the role of methoxy and amino groups in facilitating electron transfer reactions, which are crucial for applications in materials science and organic synthesis (M. Pham et al., 1994).
Scientific Research Applications
Synthesis Process : A process for the preparation of 1-Methoxycarbonylamino-7-naphthol involves heating 1,7-Cleve's acid with sodium hydroxide and potassium hydroxide, followed by a reaction with methyl chloroformate. This yields a dark grey powder of 1-Methoxycarbonylamino-7-naphthol with high purity and yield (Yang Chuan-li, 2005).
Tautomeric Reaction Study : Studies on tautomeric reactions involving single proton transfer in derivatives of 1-naphthol, such as 1-Methoxycarbonylamino-7-naphthol, have been conducted using NMR spectroscopy and X-ray structure determination (A. Olivieri et al., 1989).
Regioselective Monomethylation : Research on the regioselective monomethylation of unsymmetrical naphthalenediols shows selective reactions to form compounds like 7-methoxy-1-naphthol, indicating potential synthetic applications for related compounds (K. H. Bell & L. Mccaffery, 1993).
Synthesis of Alkyl Aryloxypropenoates : Addition reactions involving 1-naphthol, which is structurally related to 1-Methoxycarbonylamino-7-naphthol, lead to the formation of alkyl arylacrylates and alkyl arylpropenoates, demonstrating its utility in organic synthesis (I. Yavari et al., 2005).
Catalytic Methylation Studies : Studies on catalytic methylation of naphthols, which are closely related to 1-Methoxycarbonylamino-7-naphthol, provide insights into the production of intermediates for pharmaceuticals like naproxen (G. Yadav & Jeetendra Y. Salunke, 2013).
Analytical Applications : Analytical methods have been developed for detecting compounds like carbaryl and 1-naphthol in agricultural products, highlighting the importance of similar analytical techniques for related compounds (H. Bagheri & C. Creaser, 1991).
Solid-State Chemistry : The study of 4-Methoxy-1-naphthol, a compound related to 1-Methoxycarbonylamino-7-naphthol, provides insights into the solid-state chemistry involving hydrogen bonds and pi-pi stacking interactions, which are relevant for material science applications (B. Marciniak & E. Różycka-Sokołowska, 2009).
Safety And Hazards
The safety data sheet (SDS) for 1-Methoxycarbonylamino-7-naphthol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .
Future Directions
properties
IUPAC Name |
methyl N-(7-hydroxynaphthalen-1-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)13-11-4-2-3-8-5-6-9(14)7-10(8)11/h2-7,14H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNFLGGCJZUMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059629 | |
Record name | Methyl 7-hydroxy-1-naphthylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxycarbonylamino-7-naphthol | |
CAS RN |
132-63-8 | |
Record name | Methyl N-(7-hydroxy-1-naphthalenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 7-hydroxy-1-naphthylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 7-hydroxy-1-naphthylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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